molecular formula CH3CH2Br<br>C2H5Br<br>CH3CH2Br<br>C2H5B B045996 Bromoethane CAS No. 74-96-4

Bromoethane

Cat. No.: B045996
CAS No.: 74-96-4
M. Wt: 108.97 g/mol
InChI Key: RDHPKYGYEGBMSE-UHFFFAOYSA-N
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Description

Bromoethane, also known as ethyl bromide, is a chemical compound belonging to the haloalkanes group. It is a colorless liquid with an ether-like odor and has the chemical formula C2H5Br. This compound is primarily used in organic synthesis and as a solvent. It is also used in the production of pharmaceuticals and as an anesthetic in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane is typically prepared by the addition of hydrogen bromide to ethene:

H2C=CH2+HBrH3C-CH2Br\text{H}_2\text{C=CH}_2 + \text{HBr} \rightarrow \text{H}_3\text{C-CH}_2\text{Br} H2​C=CH2​+HBr→H3​C-CH2​Br

In the laboratory, this compound can be synthesized by reacting ethanol with a mixture of hydrobromic acid and sulfuric acid. Another method involves refluxing ethanol with phosphorus and bromine, where phosphorus tribromide is generated in situ .

Industrial Production Methods: Industrially, this compound is produced by the same addition reaction of hydrogen bromide to ethene. This method is preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Bromoethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromoethane has various applications in scientific research and industry:

Comparison with Similar Compounds

Bromoethane can be compared with other haloalkanes such as:

    Bromomethane (CH3Br): Similar in structure but has one less carbon atom.

    Bromoiodomethane (CH2BrI): Contains both bromine and iodine atoms.

    n-Propyl Bromide (C3H7Br): Has a longer carbon chain.

    2-Bromopropane (C3H7Br): An isomer of n-propyl bromide with the bromine atom on the second carbon.

    tert-Butyl Bromide (C4H9Br): Contains a tertiary carbon bonded to the bromine.

This compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

bromoethane
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InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3
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InChI Key

RDHPKYGYEGBMSE-UHFFFAOYSA-N
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Canonical SMILES

CCBr
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Molecular Formula

C2H5Br, Array, CH3CH2Br
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DSSTOX Substance ID

DTXSID6020199
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Molecular Weight

108.97 g/mol
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Physical Description

Ethyl bromide appears as a colorless volatile liquid. Slightly soluble in water and denser than water. Flash point below 0 °F. Vapors are heavier than air. Toxic by inhalation. Irritates skin and eyes. Used to make pharmaceuticals and as a solvent., Liquid, Colorless to yellow liquid with an ether-like odor; Note: A gas above 101 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with an ether-like odor., Colorless to yellow liquid with an ether-like odor. [Note: A gas above 101 °F.]
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Boiling Point

101.1 °F at 760 mmHg (NTP, 1992), 38.2 °C, 38.4 °C, 101 °F
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Flash Point

-10 °F (NTP, 1992), -20 °C, -20 °C, -4 °F (Closed cup), -20 °C c.c., -10 °F, <4 °F
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), In water, 9,000 mg/L at 25 °C, In water, 1.067, 0.965, 0.914, and 0.896 g/100 g water at 0, 10, 20, and 30 °C, respectively, Miscible with ethanol, ether, chloroform, Miscible with organic solvents, Solubility in water, g/100ml at 20 °C: 0.91, 0.9%
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Density

1.46 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4604 g/cu cm at 20 °C, Bulk density: 12-12.1 lb/gal, Relative density (water = 1): 1.4, 1.46
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Vapor Density

3.76 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.76 (Air = 1), Relative vapor density (air = 1): 3.76, 3.76
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Vapor Pressure

375 mmHg at 68 °F ; 400 mmHg at 70 °F (NTP, 1992), 467.0 [mmHg], 467 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 51, 375 mmHg
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Color/Form

Liquid, Colorless, volatile liquid, Colorless to yellow liquid ... [Note: A gas above 101 degrees F]

CAS No.

74-96-4
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Record name BROMOETHANE
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Record name Ethyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532
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Record name BROMOETHANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378
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Record name ETHYL BROMIDE
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Record name Ethane, bromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KH62CCF8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-182 °F (NTP, 1992), -118.4 °C, -119 °C, -182 °F
Record name ETHYL BROMIDE
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Record name Ethyl bromide
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Record name BROMOETHANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/561
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0265.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
72.4 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven
Quantity
30 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bromoethane
Reactant of Route 2
Bromoethane
Reactant of Route 3
Bromoethane
Reactant of Route 4
Reactant of Route 4
Bromoethane
Reactant of Route 5
Reactant of Route 5
Bromoethane
Reactant of Route 6
Reactant of Route 6
Bromoethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.